molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe

Cat. No.: B1145207
CAS No.: 1803026-54-1
M. Wt: 390.28
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Description

The compound “(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe” is a synthetic organic molecule that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl groups in the structure often enhances the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrazines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a pyrazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalyst: Palladium or copper-based catalysts

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants

    Purification: Employing techniques such as recrystallization, chromatography, or distillation

    Quality Control: Ensuring the final product meets the required specifications through analytical methods like HPLC or NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydroxylated or ketone derivatives

    Reduction: Formation of reduced analogs with fewer oxygen atoms

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazolopyrazines have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, making them valuable in drug discovery.

Medicine

Medicinally, compounds with similar structures have shown promise as therapeutic agents for treating diseases such as cancer, infectious diseases, and neurological disorders. Their ability to interact with specific molecular targets makes them potential candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups may enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1803026-54-1

Molecular Formula

C₁₆H₁₂F₆N₄O

Molecular Weight

390.28

Origin of Product

United States

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